molecular formula C19H18N4O3S B2890092 N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-90-1

N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2890092
CAS No.: 872701-90-1
M. Wt: 382.44
InChI Key: RNYGGRVLSOGJBN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a central acetamide scaffold. The structure includes a 2,5-dimethoxyphenyl group attached to the nitrogen atom and a sulfanyl-linked pyridazin-3-yl moiety substituted with a pyridin-4-yl group at the 6-position. Its crystallographic refinement could employ programs like SHELXL for precise structural determination .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-25-14-3-5-17(26-2)16(11-14)21-18(24)12-27-19-6-4-15(22-23-19)13-7-9-20-10-8-13/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYGGRVLSOGJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activities, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway often employs methods such as nucleophilic substitution and coupling reactions to introduce the necessary functional groups.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The compound demonstrated low micromolar GI50 values, indicating potent activity against these cancer cells .

Cell Line GI50 Value (µM) Mechanism of Action
K5625.0Induction of apoptosis
MV4-114.5Inhibition of cell proliferation
MCF-73.8Cell cycle arrest

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death. Specifically, it induces cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase-9 .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G1 phase, thereby preventing cancer cells from proliferating .
  • Inhibition of Key Proteins : The compound may inhibit proteins involved in cell survival and proliferation, such as proliferating cell nuclear antigen (PCNA) .

Case Studies

Several case studies have explored the effectiveness of this compound in vivo and in vitro:

  • In Vitro Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
  • Animal Model Study : In an animal model for breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Patent Literature (EP3348550A1)

The European patent EP3348550A1 discloses several acetamide derivatives with benzothiazole or benzothiazole-2-yl cores, offering a basis for comparison. Key analogs include:

Compound Name Core Structure R1 Substituent X Linker Notable Features
N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole Cl CH2 Chlorine enhances electronegativity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole CF3 CH2 CF3 improves metabolic stability
N-(6-methoxybenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole OMe CH2 Methoxy increases solubility
Target Compound Pyridazine-sulfanyl Pyridin-4-yl Sulfanyl Unique pyridazine-pyridine π-stacking potential

Key Differences :

  • Core Heterocycle : The target compound replaces benzothiazole (common in patent analogs) with a pyridazine-sulfanyl group, altering electronic properties and binding interactions.
  • Linker Flexibility : The sulfanyl bridge in the target compound may confer greater conformational flexibility compared to rigid CH2 linkers in benzothiazole derivatives .
Pharmacological and Physicochemical Properties
  • Solubility : Methoxy groups (as in the 2,5-dimethoxyphenyl moiety) generally improve aqueous solubility, but the pyridazine core may reduce logP compared to benzothiazole derivatives .
  • Binding Affinity : The pyridazin-3-yl sulfanyl group’s ability to form hydrogen bonds could enhance target affinity relative to benzothiazole-based analogs, which rely on halogen bonding (e.g., Cl, CF3) .
  • Metabolic Stability : The absence of metabolically labile groups (e.g., CF3 in patent compounds) may improve the target compound’s pharmacokinetic profile.
Crystallographic Refinement Considerations

The target compound’s structure determination would benefit from SHELX software (e.g., SHELXL for refinement), particularly for resolving challenges like disorder in the sulfanyl linker or pyridazine-pyridine torsion angles . Patent analogs, by contrast, often feature simpler benzothiazole cores with fewer conformational ambiguities .

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